molecular formula C10H21N B8403541 N,N-Dimethyl-7-octen-1-amine

N,N-Dimethyl-7-octen-1-amine

Cat. No. B8403541
M. Wt: 155.28 g/mol
InChI Key: KWHNJSMJWDZDKD-UHFFFAOYSA-N
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Patent
US08211883B2

Procedure details

HOSiPcOSi(CH3)2(CH2)8N(CH3)2 Compound XXII A solution of CH2═CH(CH2)6Br, (CH3)2NNH2 and ether was stirred, the reaction mixture was worked up with HCl, NaNO3, and NaOH, and the resulting CH2═CH(CH2)6N(CH3)2 was isolated and distilled. A solution of this compound, (CH3)2SiHCl, CHCl3, H2PtCl6xH2O and isopropanol was warmed and the CH3OSi(CH3)2(CH2)8N(CH3)2—HCl formed was isolated. Next, a suspension of this intermediate, CH3SiPcOH and pyridine was partially distilled, and the CH3SiPcOSi(CH3)2(CH2)8N(CH3)2 obtained was isolated and recrystallized. Finally, a solution of this compound and CH2Cl2 was irradiated with light and the product was isolated, chromatographed, and recrystallized: MS-HRFAB exact mass, m/z: calculated for C44H45N9O2Si2 (M+H)+, 788.3313; found, 788.3300, 788.3290.
[Compound]
Name
HOSiPcOSi(CH3)2(CH2)8N(CH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XXII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NaNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]Br.[N:10](N)([CH3:12])[CH3:11].Cl.[OH-].[Na+]>CCOCC>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][N:10]([CH3:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
HOSiPcOSi(CH3)2(CH2)8N(CH3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
XXII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
NaNO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.